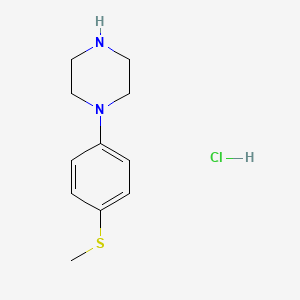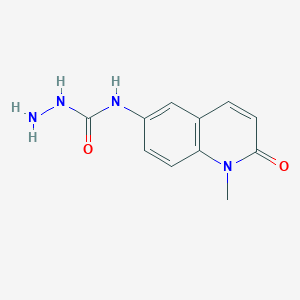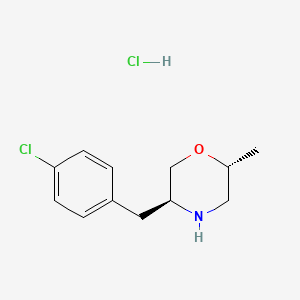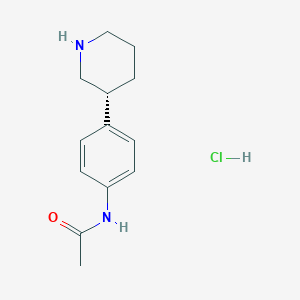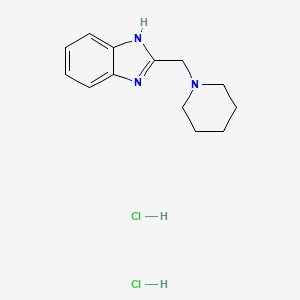
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is a heterocyclic compound that features a benzimidazole core structure with a piperidinomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes . For the specific synthesis of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride, a common method involves the reaction of o-phenylenediamine with an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or hypervalent iodine compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, hypervalent iodine compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biological processes . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but have different substituents, leading to varied biological activities.
2-Substituted Benzimidazoles: These derivatives have different substituents at the 2-position, which can significantly alter their chemical and biological properties.
Uniqueness
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is unique due to its specific piperidinomethyl substituent, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
100447-40-3 |
|---|---|
Formule moléculaire |
C13H19Cl2N3 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
2-(piperidin-1-ylmethyl)-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13;;/h2-3,6-7H,1,4-5,8-10H2,(H,14,15);2*1H |
Clé InChI |
FVDBPIYLZAACQX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


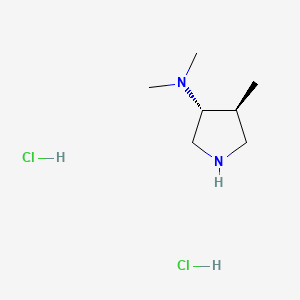
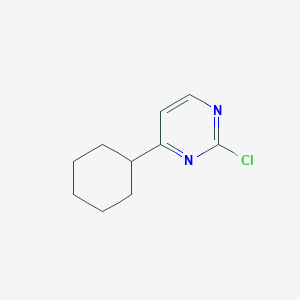
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)
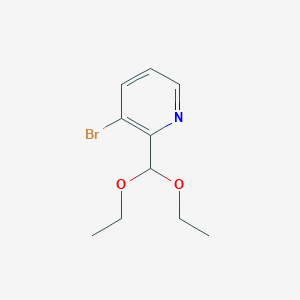
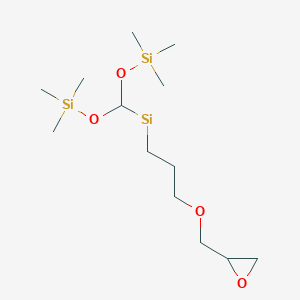
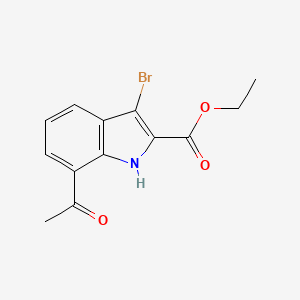
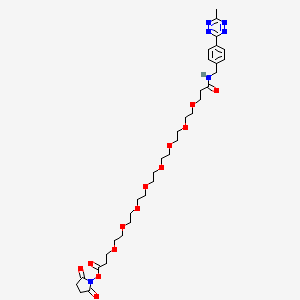
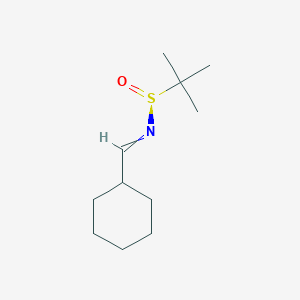
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
